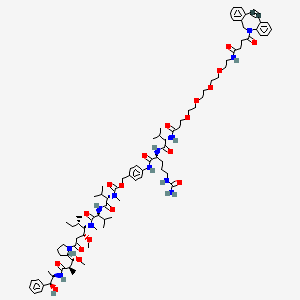
5-Hydroxy Flunixin-d3 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Hydroxy Flunixin-d3 (Major) involves the incorporation of deuterium into the 5-Hydroxy Flunixin molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction:
Hydroxylation: The hydroxylation of the Flunixin molecule to introduce the hydroxyl group at the 5-position.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Hydroxy Flunixin-d3 (Major) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Hydroxy Flunixin-d3 (Major) is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: As a stable isotope-labeled compound, it is used to study the pharmacokinetics and metabolism of Flunixin in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Flunixin and its metabolites.
Veterinary Medicine: Research on drug residues in animal-derived food products, ensuring food safety and compliance with regulatory standards.
Mécanisme D'action
The mechanism of action of 5-Hydroxy Flunixin-d3 (Major) is similar to that of Flunixin. It exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The deuterium labeling does not significantly alter the mechanism of action but aids in tracing and quantifying the compound in research studies .
Comparaison Avec Des Composés Similaires
5-Hydroxy Flunixin-d3 (Major) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
5-Hydroxy Flunixin: The non-labeled version of the compound.
Flunixin: The parent compound without the hydroxyl group at the 5-position.
Other Deuterium-Labeled Non-Steroidal Anti-Inflammatory Drugs: Compounds like deuterium-labeled ibuprofen or naproxen, which are used for similar research purposes.
The uniqueness of 5-Hydroxy Flunixin-d3 (Major) lies in its application as a stable isotope-labeled compound, providing enhanced accuracy and reliability in scientific research .
Propriétés
Formule moléculaire |
C14H11F3N2O3 |
|---|---|
Poids moléculaire |
315.26 g/mol |
Nom IUPAC |
5-hydroxy-2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3 |
Clé InChI |
JSXNJGKWSWRIGA-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |
SMILES canonique |
CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


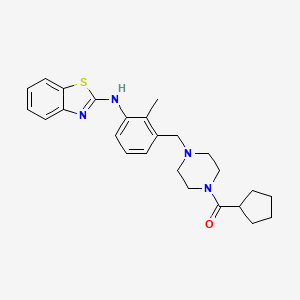
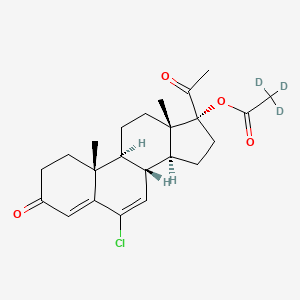


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)

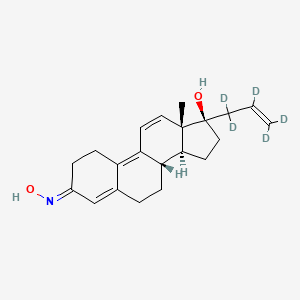
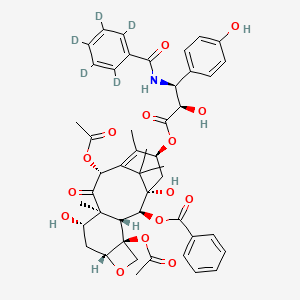
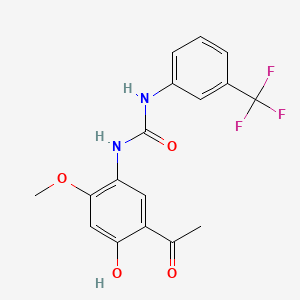
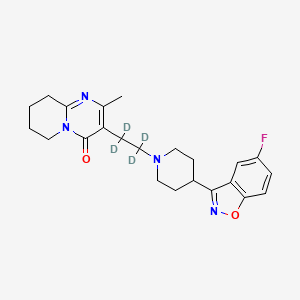

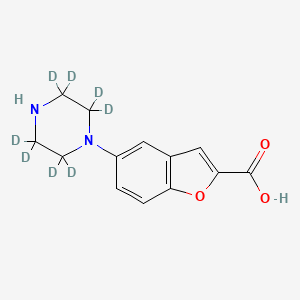
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
